molecular formula C9H8Br2O2 B13654199 Methyl 2-(2,6-dibromophenyl)acetate

Methyl 2-(2,6-dibromophenyl)acetate

Cat. No.: B13654199
M. Wt: 307.97 g/mol
InChI Key: ROHBEBZYLHLOKS-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dibromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,6-dibromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dibromophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding phenylacetic acid derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent can facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while reduction and oxidation reactions produce the corresponding reduced or oxidized compounds.

Scientific Research Applications

Methyl 2-(2,6-dibromophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It is utilized in the preparation of advanced materials with unique properties.

    Biological Studies: Researchers use this compound to study its effects on various biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dibromophenyl)acetate involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group allows for hydrolysis under physiological conditions, releasing the active phenylacetic acid derivative, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dibromophenyl)acetate
  • Methyl 2-(2,4-dibromophenyl)acetate
  • Methyl 2-(3,5-dibromophenyl)acetate

Uniqueness

Methyl 2-(2,6-dibromophenyl)acetate is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. The 2 and 6 positions on the phenyl ring create a distinct electronic environment, affecting the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

methyl 2-(2,6-dibromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHBEBZYLHLOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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